molecular formula C17H22N2O3S B2893966 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1795414-23-1

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2893966
CAS No.: 1795414-23-1
M. Wt: 334.43
InChI Key: BVVQAGGEUCNRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Ureas : The application of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a methodology for synthesizing ureas from carboxylic acids. This process achieves good yields without racemization, indicating the potential for producing complex urea compounds, including those similar to the target molecule, under mild conditions. This environmentally friendly and cost-effective method could be applied to synthesize a wide range of urea derivatives for various applications (Thalluri et al., 2014).

Material Science and Polymer Chemistry

  • Modification of Polymers : Hydroxyalkyl-substituted ureas, including those related to the target molecule, have been utilized to modify epoxy and urethane polymers, aiming to enhance their performance. These modifications involve the use of ureas derived from hexane-1,6-diyl diisocyanate, which showed improved compatibility with epoxy and urethane oligomers due to their low melting points (Ignat’ev et al., 2015).

Corrosion Inhibition

  • Protection of Metals : Urea derivatives have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. The study indicates that certain urea compounds can form a protective layer on the steel surface, reducing corrosion. This application highlights the potential utility of specialized urea derivatives, such as the compound , in industrial settings to protect metal surfaces (Mistry et al., 2011).

Antimicrobial Activity

  • Biological Applications : Some urea derivatives have been explored for their antimicrobial properties. Research into N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas showed moderate antimicrobial activity, suggesting the potential for the development of new antimicrobial agents based on urea functionalization (Reddy et al., 2003).

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-13-4-6-14(7-5-13)16(22-9-8-20)12-19-17(21)18-11-15-3-2-10-23-15/h2-7,10,16,20H,8-9,11-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVQAGGEUCNRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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